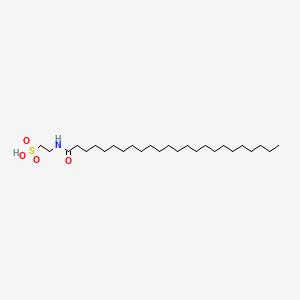

N-Lignoceroyl Taurine

Description

Properties

IUPAC Name |

2-(tetracosanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFSFYOVZMRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703035 | |

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807370-75-8 | |

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of N-Lignoceroyl Taurine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery and initial characterization of N-Lignoceroyl Taurine (NLT), a member of the N-acyl taurine (NAT) class of endogenous lipids, within the central nervous system (CNS). This document details the seminal discovery connecting NLT to the metabolic enzyme Fatty Acid Amide Hydrolase (FAAH), summarizes the quantitative data from foundational studies, presents the experimental protocols used for its identification, and illustrates the key metabolic and signaling pathways. This compound is one of several taurine-conjugated fatty acids first identified through mass spectrometry-based lipidomic analysis of the brain and spinal cord.[1]

Core Discovery and Characterization

The discovery of this compound as an endogenous lipid in the CNS was a direct result of a global metabolite profiling strategy aimed at identifying the natural substrates of enzymes in vivo. Researchers utilized untargeted liquid chromatography-mass spectrometry (LC-MS) to compare the metabolomes of brain and spinal cord tissues from wild-type mice and mice genetically engineered to lack the enzyme Fatty Acid Amide Hydrolase (FAAH-/-).[2]

This comparative analysis revealed a novel family of nervous system-enriched lipids: the taurine-conjugated fatty acids.[2] Among these, this compound (C24:0) was identified as a prominent member. The core finding was that the concentration of NLT was dramatically elevated in the CNS of FAAH-/- mice, establishing it as an endogenous substrate for this enzyme.[1] FAAH, an integral membrane enzyme, is responsible for the hydrolysis of a variety of fatty acid amides, and its inactivation leads to the accumulation of its substrates.[3][4]

Quantitative Data Presentation

The primary quantitative data from the initial discovery pertains to the relative abundance of this compound in the central nervous system of FAAH knockout mice compared to their wild-type counterparts.

| Metabolite | Tissue | Fold Increase in FAAH-/- vs. Wild-Type Mice | Analytical Method | Reference |

| This compound (C24:0) | Brain & Spinal Cord | 23-26 fold | LC-MS | [1] |

| N-Docosanoyl Taurine (C22:0) | Brain & Spinal Cord | ~12 fold | LC-MS | [5] |

| N-Arachidonoyl Taurine (C20:4) | Brain & Spinal Cord | Elevated | LC-MS | [2][6] |

| N-Oleoyl Taurine (C18:1) | Brain & Spinal Cord | Elevated | LC-MS | [2][6] |

Note: While absolute concentrations were not detailed in the initial discovery papers, the significant fold-change highlights the crucial role of FAAH in the metabolism of this compound.

Experimental Protocols

The identification of this compound was achieved through a specific set of experimental procedures designed for global metabolite profiling.

Animal Model

-

Model: Fatty Acid Amide Hydrolase knockout (FAAH-/-) mice and wild-type C57BL/6J littermates.

-

Rationale: To create a biological system where the substrates of FAAH would accumulate to detectable levels compared to a normal physiological state.

Tissue Extraction and Metabolite Isolation

-

Tissue Harvesting: Brain and spinal cord tissues were rapidly dissected from both FAAH-/- and wild-type mice.

-

Homogenization: Tissues were homogenized in a suitable solvent, typically a chloroform/methanol mixture, to extract a broad range of metabolites, including lipids.

-

Phase Separation: The homogenate was subjected to phase separation by adding water or a buffer, resulting in an aqueous phase, a protein interface, and an organic (lipid-containing) phase.

-

Fraction Collection: The organic phase, containing this compound and other lipids, was carefully collected for analysis.

Untargeted LC-MS Analysis

This protocol is based on the methodologies described for the analysis of N-acyl taurines and other lipid metabolites in CNS tissue.[1][2][7][8]

-

Chromatographic Separation:

-

System: An Agilent 1100 series HPLC system (or equivalent).

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1 mm x 50 mm, 1.8 µm particle size) is typically used for separating lipids.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of water with an additive like formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).

-

Gradient Example: Start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute hydrophobic compounds like NLT.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

System: A time-of-flight (TOF) mass spectrometer (e.g., LCT Premier, Waters) or a triple quadrupole (QqQ) for targeted analysis.[7]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for detecting N-acyl taurines due to the acidic sulfonic acid group.

-

Data Acquisition: The mass spectrometer acquires data over a specified mass-to-charge (m/z) range (e.g., 100-1000 m/z) to capture all potential metabolites.

-

-

Data Analysis:

-

Software: Specialized software (e.g., XCMS) is used to align the chromatograms from all samples, detect ion features (a specific m/z at a specific retention time), and compare their intensities between the FAAH-/- and wild-type groups.

-

Identification: Ions that are significantly elevated in the FAAH-/- group are flagged as potential FAAH substrates. Their exact mass is used to predict a molecular formula. For this compound (C26H53NO4S), the predicted mass is then confirmed by tandem mass spectrometry (MS/MS) fragmentation, which would show characteristic fragments of lignoceric acid and taurine.

-

Visualized Workflows and Pathways

Discovery Workflow

Metabolic Pathway

The biosynthesis of N-acyl taurines is thought to occur through the conjugation of a fatty acyl-CoA with taurine. The primary enzyme responsible for the degradation of this compound in the CNS is FAAH, which hydrolyzes the amide bond.

Postulated Signaling Pathway

Subsequent research on the class of N-acyl taurines discovered in the FAAH-/- mouse brain demonstrated that these lipids can act as signaling molecules. Specifically, polyunsaturated NATs were found to be activators of Transient Receptor Potential (TRP) ion channels, which are involved in sensory signaling.[1] While the specific action of the saturated this compound on TRP channels is less defined, a plausible signaling pathway involves its accumulation (due to FAAH inhibition) and subsequent interaction with membrane-bound receptors like TRP channels, leading to downstream cellular effects.

Conclusion and Future Directions

The discovery of this compound and the broader class of N-acyl taurines in the central nervous system opened a new area of lipid research. The use of global metabolite profiling in enzyme-deficient animal models proved to be a powerful strategy for assigning function to enzymes and discovering novel endogenous molecules.[2][6] While the primary role of FAAH in clearing NLT is well-established, the precise physiological and pathological functions of NLT itself remain an active area of investigation. Future research will likely focus on elucidating its specific molecular targets beyond TRP channels, understanding the regulation of its biosynthesis, and exploring its potential role in neurological health and disease.

References

- 1. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assignment of endogenous substrates to enzymes by global metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alan Saghatelian | UCSD Profiles [profiles.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

N-Lignoceroyl Taurine: An In-Depth Technical Guide to its Role as an Endogenous FAAH Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyl Taurine is a long-chain saturated N-acyl taurine (NAT) that has been identified as an endogenous substrate of the enzyme Fatty Acid Amide Hydrolase (FAAH). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with FAAH, its metabolic context, and its potential signaling roles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated biochemical pathways and workflows to serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that are gaining increasing attention for their diverse physiological functions, including roles in glucose homeostasis, wound healing, and ion channel modulation.[1][2][3] These molecules are structurally characterized by a fatty acid linked to a taurine molecule via an amide bond. The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of the endogenous levels of several classes of bioactive fatty acid amides, including the well-studied N-acylethanolamines (NAEs) like anandamide, and the more recently discovered NATs.[1][4]

This compound (C24:0 NAT) is a prominent member of the long-chain saturated NATs. Its identification as an endogenous substrate for FAAH was established through metabolomic studies of FAAH knockout (FAAH-/-) mice, where its levels were found to be dramatically elevated (23-26 fold) in the brain and spinal cord compared to wild-type mice.[3][5] This finding strongly implicates FAAH in the in vivo degradation of this compound. However, in vitro studies have revealed a more complex picture, with this compound being a significantly less efficient substrate for FAAH compared to other endogenous lipids.[3][5] This technical guide will delve into the specifics of this interaction, the methodologies used to study it, and the potential implications for cellular signaling and therapeutic development.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound and other relevant N-acyl taurines with FAAH, as well as their endogenous levels.

Table 1: In Vivo Accumulation of this compound in FAAH Knockout Mice

| Tissue | Fold Increase in FAAH-/- Mice vs. Wild-Type | Reference(s) |

| Brain | 23-26 fold | [3][5] |

| Spinal Cord | 23-26 fold | [3] |

Table 2: Comparative In Vitro Hydrolysis Rates of FAAH Substrates

| Substrate | Relative Hydrolysis Rate (Compared to Oleoylethanolamide) | Reference(s) |

| This compound | ~2,000 times slower | [3][5] |

| Oleoylethanolamide | 1 (Reference) | [3] |

| Anandamide (N-arachidonoylethanolamine) | - | |

| N-arachidonoyl-taurine (C20:4-NAT) | Slower than anandamide, but comparable to N-arachidonoyl glycine | [4][6] |

Table 3: Kinetic Parameters of FAAH with a Structurally Similar N-Acyl Taurine (N-arachidonoyl-taurine)

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference(s) |

| N-arachidonoyl-taurine (C20:4-NAT) | Data not available | ~0.04 | Data not available | [4][6] |

| Anandamide (for comparison) | ~10-15 | ~0.5 | ~10 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a FAAH substrate.

In Vitro FAAH Activity Assay (Fluorometric Method)

This protocol is adapted from general fluorometric FAAH activity assays and can be used to determine the hydrolysis of this compound by FAAH.[7][8][9]

Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, which produces a fluorescent product. To measure the activity on a non-fluorogenic substrate like this compound, a competition assay format is employed where this compound competes with the fluorogenic substrate for binding to the FAAH active site.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

This compound

-

FAAH inhibitor (e.g., URB597, for control)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

-

Enzyme Preparation: Prepare serial dilutions of FAAH in cold FAAH Assay Buffer.

-

Substrate and Compound Preparation:

-

Prepare a stock solution of the fluorogenic substrate (AAMCA) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the same solvent.

-

Prepare a stock solution of a known FAAH inhibitor for a positive control.

-

-

Assay Setup (in a 96-well plate):

-

100% Activity Control: Add FAAH enzyme and vehicle (solvent for this compound).

-

Inhibitor Control: Add FAAH enzyme and a known FAAH inhibitor.

-

Test Wells: Add FAAH enzyme and varying concentrations of this compound.

-

Blank: Add assay buffer without the enzyme.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add a fixed, non-saturating concentration of the fluorogenic substrate (AAMCA) to all wells to start the reaction.

-

Measurement: Immediately measure the increase in fluorescence in kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the reaction rates against the concentrations of this compound to determine the IC₅₀ value.

-

To determine kinetic parameters (Ki), the Cheng-Prusoff equation can be used if the mechanism of inhibition is competitive.

-

Quantification of this compound in Biological Tissues by UPLC-MS/MS

This protocol is based on a validated method for the quantification of N-acyl taurines in biological samples.[10]

Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in complex biological matrices.

Materials:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

UPLC column suitable for lipid analysis (e.g., C18 column).

-

This compound standard.

-

Internal standard (e.g., a deuterated analog like d₄-C20:4 NAT).

-

Solvents for extraction (e.g., methanol, chloroform) and mobile phase (e.g., acetonitrile, water with formic acid).

-

Tissue homogenizer.

Procedure:

-

Sample Preparation (Lipid Extraction):

-

Homogenize a known weight of tissue in an appropriate solvent mixture (e.g., chloroform:methanol, 2:1 v/v) containing the internal standard.

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in the initial mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the UPLC system.

-

Separate the lipids using a suitable gradient elution program.

-

Detect this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the metabolic pathway of this compound and a typical experimental workflow for its study.

Metabolic Pathway of this compound

Caption: Biosynthesis and degradation of this compound.

Experimental Workflow for FAAH Substrate Analysis

Caption: Workflow for investigating this compound as a FAAH substrate.

Potential Signaling Pathway of N-Acyl Taurines

Caption: A potential signaling pathway for N-acyl taurines via TRP channels.

Discussion and Future Directions

The evidence strongly supports the classification of this compound as an endogenous substrate of FAAH. The significant accumulation of this lipid in FAAH knockout mice provides compelling in vivo evidence for this relationship.[3][5] However, the slow in vitro hydrolysis rate suggests that FAAH may not be the primary enzyme responsible for its degradation under all physiological conditions, or that its hydrolysis is tightly regulated.[3][5]

The discrepancy between the in vivo and in vitro data opens up several avenues for future research. It is possible that other, yet to be fully characterized, hydrolases contribute to this compound degradation. Alternatively, the in vivo environment, including the lipid membrane composition, may allosterically regulate FAAH activity in a manner that is not replicated in standard in vitro assays.

From a drug development perspective, the slow hydrolysis of this compound by FAAH suggests that FAAH inhibitors would lead to a substantial and sustained increase in its endogenous levels. Given the emerging roles of NATs in beneficial physiological processes such as improving glucose homeostasis and promoting wound healing, this could be a desirable therapeutic outcome.[1][2] However, the specific downstream signaling effects of this compound remain to be fully elucidated. While other NATs have been shown to activate TRP channels, further research is needed to determine if this compound shares this activity and to identify its specific cellular receptors and downstream signaling cascades.[3]

Conclusion

This compound is a bona fide endogenous substrate of FAAH, with its in vivo levels being tightly controlled by this enzyme. While its in vitro hydrolysis is inefficient compared to other FAAH substrates, its significant accumulation in the absence of FAAH highlights the physiological relevance of this interaction. The methodologies outlined in this guide provide a framework for further investigation into the kinetics of this interaction and the quantification of this compound in biological systems. Future research focused on elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its physiological functions and for exploring its potential as a therapeutic target.

References

- 1. benchchem.com [benchchem.com]

- 2. A peroxisomal acyltransferase in mouse identifies a novel pathway for taurine conjugation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. A second fatty acid amide hydrolase with variable distribution among placental mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Lipid signaling - Wikipedia [en.wikipedia.org]

The Role of N-Lignoceroyl Taurine in FAAH Knockout Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of N-Lignoceroyl Taurine (NLT), a member of the N-acyl taurine (NAT) family of bioactive lipids, in the context of Fatty Acid Amide Hydrolase (FAAH) knockout mice studies. Genetic ablation of FAAH, the primary catabolic enzyme for N-acyl amides, leads to significant alterations in the endogenous levels of these signaling molecules. This guide summarizes the quantitative changes observed for NLT and other NATs in FAAH knockout models, details the experimental methodologies used in these studies, and visualizes the key metabolic and experimental workflows. The presented data underscores the crucial role of FAAH in regulating NLT levels and points towards the potential physiological functions of this lipid messenger.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid to a taurine molecule.[1] These compounds have been implicated in various physiological processes, including glucose homeostasis, pain perception, and inflammation.[2][3] Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of several classes of bioactive lipids, including the well-known endocannabinoid anandamide and the family of N-acylethanolamines (NAEs).[2][4] Importantly, FAAH also metabolizes NATs, and its inhibition or genetic deletion leads to a profound accumulation of these lipids.[2][5]

Among the various NATs, this compound, which contains a 24-carbon saturated acyl chain, has been identified as a significant FAAH substrate.[1][5] Studies utilizing FAAH knockout (FAAH-/-) mice have been instrumental in elucidating the metabolic fate of NLT and other NATs. These models provide a powerful tool to investigate the physiological consequences of elevated NAT levels and to uncover their potential signaling pathways. This guide will focus on the specific findings related to NLT in the context of FAAH knockout mice.

Quantitative Data: N-Acyl Taurine Levels in FAAH Knockout Mice

The most striking phenotype of FAAH knockout mice is the dramatic elevation of various N-acyl amides. The following table summarizes the quantitative data on the fold-change of this compound and other representative N-acyl taurines in the brain and spinal cord of FAAH-/- mice compared to their wild-type (WT) counterparts.

| N-Acyl Taurine (NAT) | Tissue | Fold Increase in FAAH-/- vs. WT Mice | Reference |

| This compound | Brain and Spinal Cord | 23-26 fold | [1][5] |

| N-Docosanoyl Taurine | Brain and Spinal Cord | ~12 fold | [6] |

| N-Arachidonoyl Taurine | Lumbar Spinal Cord | Significantly Higher | [3][7] |

| N-Oleoyl Taurine | Not Specified | Substantially Elevated | [8] |

This table presents a summary of the reported fold-increases for various N-acyl taurines in FAAH knockout mice. The precise fold-change can vary depending on the specific tissue and analytical methodology used.

Experimental Protocols

The following sections detail the common methodologies employed in studies investigating the role of this compound in FAAH knockout mice.

Animal Models

-

FAAH Knockout (FAAH-/-) Mice: These mice are genetically engineered to lack the FAAH gene.[9] They are typically generated on a C57BL/6 background.[10] Age- and sex-matched wild-type littermates serve as controls in these experiments. The absence of FAAH activity in knockout mice is confirmed through biochemical assays, such as measuring anandamide hydrolysis activity in tissue homogenates.[11]

Tissue Sample Preparation

-

Tissue Collection: Following euthanasia, tissues of interest (e.g., brain, spinal cord, liver) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis to prevent lipid degradation.[1][5]

-

Lipid Extraction: Lipids are extracted from homogenized tissues using a modified Bligh-Dyer or similar solvent extraction method. A common procedure involves homogenization in a mixture of chloroform, methanol, and water. The organic phase, containing the lipids, is then collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

Quantification of N-Acyl Taurines

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of N-acyl taurines.[4]

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is used to separate the different lipid species.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole instrument. The analysis is performed in negative ion mode using selected reaction monitoring (SRM). The SRM transitions are specific for each N-acyl taurine, with the precursor ion being the deprotonated molecule [M-H]- and the product ion corresponding to a characteristic fragment (e.g., the taurine fragment).

-

Quantification: Absolute quantification is achieved by comparing the peak area of the endogenous N-acyl taurine to that of a known amount of a stable isotope-labeled internal standard (e.g., d4-N-oleoyl taurine) that is added to the sample prior to extraction.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of N-Acyl Taurine Synthesis and Degradation

The following diagram illustrates the key enzymatic steps in the biosynthesis and degradation of N-acyl taurines, highlighting the central role of FAAH.

Experimental Workflow for Studying FAAH Knockout Mice

This diagram outlines the typical experimental workflow for investigating the impact of FAAH deletion on N-acyl taurine levels.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pnas.org [pnas.org]

- 3. A pro-nociceptive phenotype unmasked in mice lacking fatty-acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LIPID MAPS [lipidmaps.org]

- 7. researchgate.net [researchgate.net]

- 8. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Fatty acid amide hydrolase (FAAH) knockout mice exhibit enhanced acquisition of an aversive, but not of an appetitive, Barnes maze task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of N-Lignoceroyl Taurine with TRP Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse biological activities. Among these, N-Lignoceroyl Taurine (NLT), a saturated very-long-chain fatty acyl taurine, is emerging as a potential modulator of various physiological processes. A key aspect of its function lies in its interaction with Transient Receptor Potential (TRP) channels, a superfamily of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and TRP channels, with a focus on TRPV1 and TRPV4. It includes a summary of quantitative data for structurally related NATs, detailed experimental protocols for studying these interactions, and a depiction of the putative signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of N-acyl taurines.

Introduction to this compound and TRP Channels

This compound is an endogenous metabolite formed by the conjugation of lignoceric acid, a C24:0 saturated fatty acid, with taurine. The biosynthesis of NATs is primarily catalyzed by acyl-CoA:amino acid N-acyltransferases, and their degradation is mediated by the enzyme fatty acid amide hydrolase (FAAH)[1]. The accumulation of NATs, including NLT, in FAAH knockout mice suggests their role as endogenous signaling molecules[1][2].

Transient Receptor Potential (TRP) channels are a diverse group of non-selective cation channels that play crucial roles in sensory perception, including thermosensation, nociception, and mechanosensation. They are implicated in a wide array of physiological and pathophysiological processes, making them attractive targets for drug development. Several N-acyl taurines have been identified as modulators of TRP channels, particularly members of the vanilloid (TRPV), ankyrin (TRPA), and melastatin (TRPM) subfamilies.

Quantitative Data on N-Acyl Taurine Interaction with TRP Channels

While specific quantitative data for the interaction of this compound with TRP channels is currently limited in the scientific literature, data from its close structural analog, N-Arachidonoyl Taurine (NAT), provides valuable insights into the potential potency of this class of molecules. The following table summarizes the available half-maximal effective concentration (EC50) values for NAT on TRPV1 and TRPV4 channels.

| Compound | TRP Channel | Assay Type | Cell Line | EC50 Value (µM) | Reference |

| N-Arachidonoyl Taurine | TRPV1 | Calcium Influx | Pancreatic β-cells | 28 | |

| N-Arachidonoyl Taurine | TRPV4 | Calcium Influx | Not Specified | 21 |

Note: The data presented is for N-Arachidonoyl Taurine, a polyunsaturated N-acyl taurine. While structurally similar in its taurine conjugate, the saturation and longer acyl chain of this compound may influence its potency and selectivity towards different TRP channels. Further research is required to determine the specific quantitative parameters for this compound.

Signaling Pathways of N-Acyl Taurine-Mediated TRP Channel Activation

The activation of TRP channels by N-acyl taurines initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, particularly calcium (Ca²⁺). The following diagrams illustrate the putative signaling pathways for TRPV1 and TRPV4 activation by N-acyl taurines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with TRP channels.

Cell Culture and Transient Transfection

This protocol describes the maintenance of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection with TRP channel-encoding plasmids.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid DNA encoding the human TRP channel of interest (e.g., hTRPV1, hTRPV4)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

Glass coverslips (for imaging and electrophysiology)

Procedure:

-

Cell Culture: Maintain HEK293 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: The day before transfection, seed the HEK293 cells onto 6-well plates containing sterile glass coverslips at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the 500 µL of the DNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C for 24-48 hours before proceeding with functional assays.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of whole-cell currents from transfected HEK293 cells to measure TRP channel activation by this compound.

Materials:

-

Transfected HEK293 cells on coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

Pipette puller

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

-

Giga-seal Formation: Approach a single, transfected cell (identified by co-transfected fluorescent protein if applicable) with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Recordings:

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Establish a stable baseline recording in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record the changes in current in response to the compound.

-

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after compound application. Plot dose-response curves to determine the EC50 value.

Ratiometric Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound using the ratiometric dye Fura-2 AM.

Materials:

-

Transfected HEK293 cells on coverslips

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127

-

Imaging Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Dye Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in imaging buffer.

-

Incubate the coverslips with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells with imaging buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

Imaging:

-

Mount the coverslip in the imaging chamber and perfuse with imaging buffer.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

-

Perfuse the cells with the imaging buffer containing the desired concentration of this compound.

-

Continue to acquire images to monitor the change in fluorescence ratio (F340/F380).

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each ROI over time.

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

-

Plot dose-response curves of the peak change in ratio to determine the EC50 value.

-

Future Directions and Conclusion

The study of this compound and its interaction with TRP channels is a nascent but promising field. While evidence from structurally related N-acyl taurines strongly suggests that NLT is a bioactive lipid capable of modulating TRP channel activity, several key areas require further investigation:

-

Quantitative Pharmacology of NLT: Direct determination of the EC50/IC50 values of this compound on a panel of TRP channels (TRPV1, TRPV4, TRPA1, TRPM8, etc.) is crucial to understand its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the acyl chain length and saturation of N-acyl taurines affect their interaction with different TRP channels would provide valuable insights for the design of novel and selective TRP channel modulators.

-

Detailed Signaling Pathway Elucidation: Further research is needed to fully characterize the downstream signaling cascades activated by NLT-mediated TRP channel opening in various cell types and tissues.

-

In Vivo Studies: Translating the in vitro findings to in vivo models is essential to understand the physiological and potential therapeutic effects of this compound.

References

- 1. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biosynthesis of Very Long-Chain N-Acyl Taurines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain N-acyl taurines (VLCNATs) are a subclass of bioactive lipids implicated in various physiological processes, including metabolic regulation and neurological function. Their biosynthesis is a complex process involving multiple enzymes with distinct substrate specificities and cellular localizations. This technical guide provides an in-depth overview of the known biosynthetic pathways of VLCNATs, presenting key quantitative data, detailed experimental protocols, and a visual representation of the enzymatic steps. Understanding these pathways is critical for researchers and drug development professionals seeking to modulate VLCNAT levels for therapeutic purposes.

Introduction to Very Long-Chain N-Acyl Taurines

N-acyl taurines (NATs) are endogenous signaling molecules formed by the conjugation of a fatty acid to the amino group of taurine. When the acyl chain is 20 carbons or longer, they are classified as very long-chain N-acyl taurines (VLCNATs). These lipids are found in various tissues and are involved in diverse biological activities. The enzymes responsible for their synthesis and degradation are key targets for understanding and manipulating their physiological roles.

Biosynthetic Pathways of Very Long-Chain N-Acyl Taurines

The biosynthesis of VLCNATs primarily involves the action of three key enzymes: Peptidase M20 Domain Containing 1 (PM20D1), Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT), and Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1). These enzymes utilize different substrates and operate in distinct cellular compartments, providing multiple routes for VLCNAT production.

PM20D1-Mediated Biosynthesis

PM20D1 is a secreted, bidirectional enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids.[1][2] It is unique in its ability to utilize free fatty acids and free amino acids as substrates for condensation.[1] This extracellular pathway is particularly relevant for the systemic regulation of N-acyl amino acid levels.

-

Substrates: Free very long-chain fatty acids and taurine.

-

Location: Extracellular space.

-

Reaction: Condensation of a free fatty acid with taurine.

BAAT-Mediated Biosynthesis

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) is a peroxisomal and cytosolic enzyme primarily known for its role in bile acid conjugation.[3][4] However, it has been identified as a major hepatic N-acyl taurine synthase, particularly for those containing polyunsaturated fatty acids.[5] BAAT utilizes activated fatty acids in the form of acyl-CoAs.

-

Substrates: Very long-chain acyl-CoAs and taurine.

-

Location: Peroxisomes and Cytosol.

-

Reaction: Conjugation of a very long-chain acyl-CoA with taurine.

ACNAT1-Mediated Biosynthesis

Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1) is a peroxisomal enzyme that efficiently conjugates long-chain and very long-chain acyl-CoAs to taurine.[6] It exhibits high specificity for taurine over other amino acids like glycine.

-

Substrates: Very long-chain acyl-CoAs and taurine.

-

Location: Peroxisomes.

-

Reaction: Conjugation of a very long-chain acyl-CoA with taurine.

Degradation of N-Acyl Taurines

The primary enzyme responsible for the hydrolysis of N-acyl taurines, including VLCNATs, is Fatty Acid Amide Hydrolase (FAAH).[7] This intracellular enzyme breaks the amide bond, releasing the free fatty acid and taurine, thereby terminating the signaling activity of the NAT.

Quantitative Data on VLCNAT Biosynthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in VLCNAT biosynthesis.

Table 1: Substrate Specificity and Activity of PM20D1

| Substrate (Fatty Acid) | Amino Acid | Relative Synthase Activity | Reference |

| Oleate (C18:1) | Phenylalanine | High | [1] |

| Arachidonate (C20:4) | Phenylalanine | Moderate | [1] |

| Oleate (C18:1) | Taurine | Not explicitly quantified | |

| Very Long-Chain Fatty Acids | Taurine | Not explicitly quantified |

Note: While PM20D1 is known to act on various fatty acids and amino acids, specific quantitative data for very long-chain fatty acids with taurine is limited.

Table 2: Kinetic Parameters of ACNAT1

| Substrate (Acyl-CoA) | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Palmitoyl-CoA (C16:0) | 11 | 159.5 | [6] |

| Stearoyl-CoA (C18:0) | Not reported | Efficient conjugation | [6] |

| Lignoceroyl-CoA (C24:0) | Not reported | Efficient conjugation | [6] |

Table 3: Substrate Preference of BAAT

| Substrate (Acyl-CoA) | Amino Acid | Relative Activity | Reference |

| Cholyl-CoA | Taurine | High | [3] |

| Cholyl-CoA | Glycine | Moderate | [3] |

| Long-chain Acyl-CoAs | Glycine | Active | [8] |

| Polyunsaturated Acyl-CoAs | Taurine | High | [5] |

| Very Long-Chain Acyl-CoAs | Taurine | Active | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of VLCNAT biosynthesis.

In Vitro N-Acyl Taurine Synthase Assay (Adapted from ACNAT1 Assay)

This protocol is for measuring the activity of acyl-CoA dependent N-acyl taurine synthases like ACNAT1 and BAAT.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM taurine, and 20 µM of the desired very long-chain acyl-CoA substrate. Add BSA in a molar ratio of 1:2 to 1:5 (BSA:acyl-CoA) to aid in substrate solubility.

-

Enzyme Addition: Add 5 µg of the recombinant enzyme (e.g., ACNAT1) to the reaction mixture. The final reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 2-10 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Internal Standard: Add a suitable internal standard, such as N-nonadecanoyl taurine (C19:0 NAT), for quantification.

-

Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

-

Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Quantification: Quantify the formed VLCNAT relative to the internal standard.[6]

PM20D1 In Vitro Synthase Activity Assay

This protocol is for measuring the activity of the secreted enzyme PM20D1, which uses free fatty acids.

-

Reaction Setup: In a final volume of 100 µL of PBS, combine purified recombinant PM20D1 protein, the desired very long-chain fatty acid (e.g., 1.5 mM), and taurine (e.g., 0.1 mM).

-

Incubation: Incubate the reaction at 37°C for 1.5 hours.

-

Termination and Extraction: Terminate the reaction by adding 400 µL of a 1:1 mixture of acetonitrile and methanol containing an internal standard.

-

Sample Preparation: Vortex the mixture and centrifuge to pellet protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the corresponding VLCNAT by liquid chromatography-mass spectrometry.[1]

Lipid Extraction from Tissues or Cells for VLCNAT Analysis

This protocol describes a general method for extracting lipids, including VLCNATs, from biological samples.

-

Homogenization: Homogenize the tissue sample or cell pellet in a suitable buffer (e.g., PBS).

-

Solvent Addition: Add a mixture of chloroform and methanol (2:1, v/v) to the homogenate. For every 100 µL of homogenate, use 700 µL of the chloroform/methanol mixture.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain VLCNAT) to the mixture for accurate quantification.

-

Extraction: Vortex the mixture vigorously and incubate on a shaker for 1 hour at 4°C.

-

Phase Separation: Add water (approximately 200 µL for every 700 µL of chloroform/methanol) to induce phase separation. Vortex and centrifuge at high speed (e.g., 17,500 x g) for 5 minutes at 4°C.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with LC-MS/MS analysis (e.g., acetonitrile/isopropanol/water, 65:30:5, v/v/v).[9]

Visualization of Biosynthetic Pathways

The following diagrams illustrate the key enzymatic pathways involved in VLCNAT biosynthesis.

Caption: Overview of VLCNAT biosynthesis and degradation pathways.

Caption: General workflow for VLCNAT analysis from biological samples.

Conclusion

The biosynthesis of very long-chain N-acyl taurines is a multifaceted process governed by at least three key enzymes with distinct characteristics. The extracellular, free fatty acid-utilizing activity of PM20D1 contrasts with the intracellular, acyl-CoA-dependent functions of BAAT and ACNAT1. This complexity suggests that VLCNAT levels are tightly regulated and can be influenced by various factors, including substrate availability and enzyme expression in different tissues. The provided data and protocols offer a solid foundation for researchers to further investigate the roles of these bioactive lipids in health and disease and to explore the therapeutic potential of targeting their biosynthetic pathways. Further research is warranted to elucidate the specific kinetic properties of these enzymes with a broader range of very long-chain fatty acids and to fully understand the regulatory mechanisms governing their activity.

References

- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]

N-Lignoceroyl Taurine in Lipid Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyl Taurine is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules gaining prominence for their diverse physiological roles. Comprising a C24:0 very long-chain saturated fatty acid (lignoceric acid) amide-linked to taurine, this molecule is situated at the crossroads of very long-chain fatty acid (VLCFA) metabolism and cellular signaling. Its synthesis is intrinsically linked to peroxisomal activity, and its degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). Alterations in the levels of this compound are notably observed in genetic disorders affecting peroxisomal function, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, highlighting its potential as a biomarker and its involvement in the pathophysiology of these conditions. While the broader class of NATs is known to modulate key signaling proteins, including Transient Receptor Potential Vanilloid 1 (TRPV1) channels and G-protein coupled receptor 119 (GPR119), the specific signaling functions of this compound are an emerging area of investigation. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and signaling pathways associated with this compound, supported by quantitative data and detailed experimental protocols.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids formed by the conjugation of a fatty acid to the amino acid taurine. This compound, with its saturated 24-carbon acyl chain, is a prominent member of the very long-chain NATs. The metabolism of very long-chain fatty acids (VLCFAs) like lignoceric acid is exclusively handled by peroxisomes, making the biosynthesis of this compound dependent on the proper functioning of these organelles.[1] The primary enzyme responsible for the degradation of NATs is the fatty acid amide hydrolase (FAAH).[2] Consequently, genetic or pharmacological inactivation of FAAH leads to a significant accumulation of NATs, including this compound, in various tissues, particularly the brain and spinal cord.[3] This accumulation suggests that this compound is an endogenous substrate for FAAH and that its levels are tightly regulated.

The broader family of NATs has been implicated in a range of signaling activities, including the regulation of glucose homeostasis, insulin secretion, and pain perception through interactions with ion channels and G-protein coupled receptors.[4][5] Given the unique properties of its very long-chain acyl group and its association with peroxisomal disorders, this compound is poised to have distinct biological functions that are currently under active investigation.

Biosynthesis and Degradation of this compound

The metabolic pathway of this compound involves its synthesis within peroxisomes and its subsequent degradation in the cytoplasm.

Biosynthesis

The synthesis of this compound occurs in the peroxisomes and is catalyzed by the enzyme acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1).[6] This enzyme facilitates the conjugation of lignoceroyl-CoA with taurine.[6] The biosynthesis can be summarized in the following steps:

-

Activation of Lignoceric Acid: Lignoceric acid (C24:0), a very long-chain fatty acid, is first activated to its coenzyme A thioester, lignoceroyl-CoA. This activation is a prerequisite for its participation in most metabolic pathways.

-

Conjugation with Taurine: In the peroxisome, ACNAT1 catalyzes the transfer of the lignoceroyl group from lignoceroyl-CoA to the amino group of taurine, forming this compound.[6]

Degradation

The primary enzyme responsible for the hydrolysis of this compound back to lignoceric acid and taurine is Fatty Acid Amide Hydrolase (FAAH).[2] This enzyme is an integral membrane protein located on the endoplasmic reticulum. While this compound is a substrate for FAAH, its hydrolysis rate is significantly slower compared to other N-acyl amides like anandamide or oleoylethanolamide.[3]

Role in Lipid Signaling Pathways

While direct evidence for the signaling roles of this compound is still emerging, the activities of the broader NAT family provide a strong framework for its potential functions.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel known for its role in pain and temperature sensation. Several NATs have been identified as endogenous activators of TRPV1.[5] Activation of TRPV1 by NATs leads to an influx of calcium ions (Ca²⁺), which in turn triggers various downstream cellular responses. Although the potency of saturated very long-chain NATs at TRPV1 has not been extensively characterized, it is plausible that this compound could modulate TRPV1 activity, potentially influencing neuronal signaling and inflammation.

G-protein Coupled Receptor 119 (GPR119)

GPR119 is a Gαs-coupled receptor expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[4] N-oleoyl taurine, a shorter-chain NAT, is a known agonist of GPR119.[4] Whether this compound can also activate GPR119 remains to be determined, but if so, it could play a role in glucose homeostasis and metabolic regulation.

References

- 1. Disorders of Peroxisome Biogenesis Due to Mutations in PEX1: Phenotypes and PEX1 Protein Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurine Inhibits TRPV-Dependent Activity to Overcome Oxidative Stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A peroxisomal acyltransferase in mouse identifies a novel pathway for taurine conjugation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Sources and Distribution of N-Lignoceroyl Taurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipids formed by the conjugation of a fatty acid with taurine. This document provides a comprehensive overview of the known endogenous sources, biosynthesis, tissue distribution, and signaling pathways associated with this compound and related N-acyl taurines. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Endogenous Sources and Biosynthesis

The biosynthesis of this compound involves the enzymatic conjugation of lignoceric acid (a 24-carbon saturated fatty acid) and taurine. Several enzymes have been identified to catalyze the formation of N-acyl taurines, suggesting multiple pathways for their synthesis.

Key Enzymes in N-Acyl Taurine Biosynthesis:

-

Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme can function bidirectionally, catalyzing both the synthesis and hydrolysis of N-acyl amino acids, including NATs.[1][2] PM20D1 is enriched in brown and beige adipocytes.[1]

-

Acyl-CoA:amino acid N-acyltransferase (ACNAT1): Identified as a peroxisomal enzyme, ACNAT1 efficiently conjugates very long-chain fatty acids to taurine.[3] It is primarily expressed in the liver and kidney.[3]

-

Bile acid-CoA:amino acid N-acyltransferase (BAAT): This enzyme, known for its role in conjugating bile acids to taurine and glycine, has also been identified as a hepatic NAT synthase, particularly for those containing polyunsaturated fatty acids.[4]

The biosynthesis of this compound is dependent on the availability of its precursors, lignoceric acid and taurine. Lignoceric acid is a very long-chain saturated fatty acid found in various natural fats and is a component of cerebrosides in the brain.[5] Taurine is a conditionally essential amino acid abundant in many tissues, particularly the brain, retina, and muscle.[6]

The degradation of N-acyl taurines is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH) .[7][8] FAAH is an integral membrane enzyme that hydrolyzes a variety of fatty acid amides.[9][10] Inhibition or genetic deletion of FAAH leads to a significant elevation of NAT levels in various tissues, indicating its crucial role in regulating their endogenous concentrations.[11][12]

Biosynthesis and Degradation Pathway of this compound

Caption: Biosynthesis and degradation of this compound.

Tissue Distribution

The distribution of this compound is influenced by the expression of its biosynthetic and degradative enzymes, as well as the availability of its precursors. While specific quantitative data for this compound is limited, studies on related N-acyl taurines and the enzymes involved provide insights into its likely distribution.

Enzyme Distribution:

| Enzyme | Primary Tissues of Expression |

| PM20D1 | Brown and beige adipose tissue, liver, pancreas, kidney[2][11] |

| ACNAT1 | Liver, kidney[3] |

| BAAT | Liver[4] |

| FAAH | Brain, liver, testis, kidney[1] |

Distribution of N-Acyl Taurines:

| N-Acyl Taurine | Liver (pmol/g) | Duodenum (pmol/g) | Jejunum (pmol/g) | Ileum (pmol/g) | Colon (pmol/g) |

| N-palmitoyl taurine (C16:0) | 13.3 ± 2.1 | 1.8 ± 0.3 | 2.5 ± 0.4 | 4.2 ± 0.7 | 11.8 ± 2.0 |

| N-oleoyl taurine (C18:1) | 45.1 ± 7.2 | 3.5 ± 0.6 | 4.9 ± 0.8 | 8.2 ± 1.4 | 23.1 ± 3.9 |

| N-arachidonoyl taurine (C20:4) | 8.9 ± 1.4 | 0.9 ± 0.1 | 1.2 ± 0.2 | 2.0 ± 0.3 | 5.7 ± 1.0 |

| N-docosanoyl taurine (C22:0) | 2.3 ± 0.4 | 0.5 ± 0.1 | 0.7 ± 0.1 | 1.2 ± 0.2 | 3.4 ± 0.6 |

| N-nervonoyl taurine (C24:1) | 1.8 ± 0.3 | 0.4 ± 0.1 | 0.6 ± 0.1 | 1.0 ± 0.2 | 2.8 ± 0.5 |

| Data adapted from a study on mouse tissues. |

N-acyl taurines have also been detected in the central nervous system, including the brain and spinal cord.[11][12] Studies in FAAH knockout mice showed a 23-26 fold increase in this compound levels in these tissues, highlighting the brain as a significant site of its presence and metabolism.[11][12]

Signaling Pathways

Some N-acyl taurines have been identified as signaling molecules that interact with specific receptors. While direct evidence for this compound's interaction with these receptors is still emerging, the pathways activated by other NATs provide a potential framework for its biological function.

G-Protein Coupled Receptor 119 (GPR119):

Several N-acyl taurines, particularly N-oleoyl taurine, have been shown to activate GPR119, a G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[1][3] Activation of GPR119 is coupled to the Gαs subunit, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade can potentiate glucose-stimulated insulin secretion and promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][11]

GPR119 Signaling Pathway

Caption: GPR119 signaling cascade activated by N-acyl taurines.

Experimental Protocols

Extraction of N-Acyl Taurines from Tissues

This protocol is adapted from a validated method for the quantification of various N-acyl taurines in biological tissues.[2]

Materials:

-

Methanol (MeOH), LC-MS grade

-

Chloroform (CHCl3), LC-MS grade

-

Water, LC-MS grade

-

Internal Standard (IS): d4-N-arachidonoyl taurine (or other suitable deuterated NAT)

-

Homogenizer

-

Centrifuge

Procedure:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add the tissue to a homogenization tube.

-

Add 1 mL of a 2:1 (v/v) mixture of CHCl3:MeOH.

-

Add a known amount of the internal standard.

-

Homogenize the tissue thoroughly on ice.

-

Add 0.25 mL of water and vortex vigorously.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids including NATs.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the mobile phase for LC-MS/MS analysis.

Quantification by UPLC-MS/MS

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a hold at 100% B for 2 minutes, and re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For NATs, characteristic product ions at m/z 80 and m/z 107 are often used for quantification and confirmation, respectively.[2]

-

This compound (C24:0) Precursor Ion (m/z): ~474.3

-

Quantifier Product Ion (m/z): 80.0

-

Qualifier Product Ion (m/z): 107.0

-

-

Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Experimental Workflow for N-Acyl Taurine Analysis

Caption: Workflow for the extraction and analysis of N-acyl taurines.

Conclusion

This compound is an endogenously produced bioactive lipid with potential roles in various physiological processes. Its synthesis is regulated by a network of enzymes with distinct tissue distributions, suggesting tissue-specific functions. While quantitative data for this compound remains scarce, methodologies for its analysis are available and have been applied to related N-acyl taurines. The identification of GPR119 as a receptor for some NATs opens up avenues for exploring the signaling roles of this compound. Further research is needed to fully elucidate the quantitative distribution and specific biological functions of this molecule, which may hold promise for the development of novel therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in the concentrations of amino acids in the cerebrospinal fluid that correlate with pain in patients with fibromyalgia: implications for nitric oxide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebrospinal fluid taurine after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental evidence for therapeutic potential of taurine in the treatment of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of taurine and housing density on renal function in laying hens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to N-Lignoceroyl Taurine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyl Taurine is an endogenous N-acyl taurine (NAT) consisting of lignoceric acid, a saturated 24-carbon fatty acid, and a taurine head group. First identified in the mammalian central nervous system, this lipid mediator is implicated in various physiological processes. Its metabolism is closely linked to the fatty acid amide hydrolase (FAAH) enzyme, and it is recognized as a member of a class of lipids that can modulate the activity of Transient Receptor Potential (TRP) ion channels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its synthesis and relevant biological assays, alongside visualizations of key pathways to facilitate a deeper understanding for researchers in lipidomics, pharmacology, and drug development.

Chemical Structure and Identity

This compound, systematically named 2-(tetracosanoylamino)ethanesulfonic acid, is a conjugate of lignoceric acid and taurine. The chemical structure features a long, saturated acyl chain linked via an amide bond to the amino group of taurine.

| Identifier | Value |

| IUPAC Name | 2-(tetracosanoylamino)ethanesulfonic acid |

| Synonyms | N-Tetracosanoyl Taurine |

| CAS Number | 807370-75-8[1] |

| Molecular Formula | C26H53NO4S[1] |

| Molecular Weight | 475.76 g/mol [1] |

| Chemical Structure |  |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Crystalline solid | --INVALID-LINK-- |

| Solubility | - DMSO: ~5 mg/mL - DMF: ~2.5 mg/mL - Ethanol: ~0.15 mg/mL - PBS (pH 7.2): ~0.1 mg/mL | --INVALID-LINK-- |

| Melting Point | Data not available for this compound. (Taurine: >300 °C with decomposition) | --INVALID-LINK-- |

| pKa | Data not available for this compound. (Taurine amino group: ~9.0 at 25°C, ~8.6 at 37°C; Sulfonic acid group: ~1.5) | --INVALID-LINK-- |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. The following represents expected spectral characteristics based on its structure and data for related compounds.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of this compound.

-

Expected Molecular Ion: [M-H]⁻ at m/z 474.37.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of N-acyl taurines typically shows a characteristic fragmentation pattern. The amide bond is susceptible to cleavage, leading to fragments corresponding to the fatty acyl chain and the taurine moiety. A prominent fragment ion for taurine is observed at m/z 124.0063 (C2H6NO3S⁻). Further fragmentation of the taurine portion can yield a fragment at m/z 80 (SO3⁻).

NMR Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not available in public databases. The expected chemical shifts can be predicted based on the structure:

-

¹H NMR:

-

A triplet corresponding to the terminal methyl group of the lignoceroyl chain around 0.88 ppm.

-

A broad multiplet for the numerous methylene groups of the acyl chain between approximately 1.25 and 1.62 ppm.

-

A triplet for the methylene group alpha to the carbonyl group around 2.20 ppm.

-

Multiplets for the two methylene groups of the taurine moiety, expected around 3.0-3.8 ppm.

-

A signal for the amide proton, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

A signal for the terminal methyl carbon around 14 ppm.

-

A series of signals for the methylene carbons of the acyl chain between 22 and 34 ppm.

-

A signal for the carbonyl carbon of the amide around 175 ppm.

-

Signals for the two carbons of the taurine moiety, expected around 36 ppm (C-N) and 50 ppm (C-S).

-

Biological Significance and Signaling Pathways

This compound is an endogenous lipid that plays a role in neuromodulation and cellular signaling.

Regulation by Fatty Acid Amide Hydrolase (FAAH)

This compound has been identified as an endogenous substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is a serine hydrolase responsible for the degradation of a variety of fatty acid amides, including the endocannabinoid anandamide. The hydrolysis of this compound by FAAH yields lignoceric acid and taurine, thus terminating its signaling activity. This metabolic relationship suggests that the levels of this compound, and consequently its biological effects, are under the regulatory control of FAAH.

Activation of Transient Receptor Potential (TRP) Channels

N-acyl taurines, including this compound, have been shown to activate members of the Transient Receptor Potential (TRP) family of ion channels, particularly TRPV1.[2] TRPV1 is a non-selective cation channel that functions as a sensor for a variety of noxious stimuli, including heat and capsaicin. The activation of TRPV1 by N-acyl taurines leads to an influx of calcium ions (Ca²⁺), which in turn triggers downstream signaling cascades. This mechanism suggests a role for this compound in sensory perception, including pain and temperature sensation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for conducting relevant biological assays.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-acyl taurines.

Materials:

-

Lignoceroyl chloride (Tetracosanoyl chloride)

-

Taurine

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

pH meter or pH paper

-

Rotary evaporator

-

Separatory funnel

-

Glassware for filtration

Procedure:

-

Preparation of Sodium Taurate:

-

In a round-bottom flask, dissolve a molar equivalent of taurine in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of a concentrated NaOH solution while stirring to form sodium taurate. Maintain the temperature below 10°C.

-

-

Acylation Reaction:

-

Dissolve one molar equivalent of lignoceroyl chloride in a suitable organic solvent such as dichloromethane.

-

Add the lignoceroyl chloride solution dropwise to the cold sodium taurate solution under vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a NaOH solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to a pH of 1-2 with concentrated HCl. This will precipitate the this compound.

-

Extract the product into a suitable organic solvent like dichloromethane or a mixture of chloroform and methanol.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) or by column chromatography on silica gel.

-

References

N-Lignoceroyl Taurine: An In-Depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyl Taurine is an endogenous N-acyl taurine (NAT) first identified in the bovine brain. It is a conjugate of the very-long-chain saturated fatty acid, lignoceric acid (C24:0), and the amino acid taurine.[1][2] The discovery of a family of NATs, including this compound, has opened new avenues in neuroscience research, particularly due to their regulation by the endocannabinoid-metabolizing enzyme Fatty Acid Amide Hydrolase (FAAH) and the diverse neuroprotective roles of taurine.[1][3]

This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroscience. It details its biochemical properties, putative mechanisms of action, and detailed experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this novel lipid mediator.

Biochemical Profile of this compound

Synthesis and Metabolism

The biosynthesis of this compound in vivo is thought to occur through the conjugation of lignoceric acid (or its activated form, lignoceroyl-CoA) with taurine. While the specific enzymes responsible for the synthesis of most NATs are not fully elucidated, the primary enzyme responsible for their degradation is Fatty Acid Amide Hydrolase (FAAH).[4]

FAAH is a serine hydrolase known for its role in terminating the signaling of the endocannabinoid anandamide.[5] Lipidomics analysis of brain and spinal cord tissue from FAAH knockout (FAAH-/-) mice revealed a significant accumulation of several NATs, including this compound.[1][2] This finding strongly indicates that FAAH is the principal enzyme for this compound hydrolysis in vivo.

However, in vitro studies have shown that FAAH hydrolyzes this compound at a rate approximately 2,000 times slower than its preferred substrate, oleoylethanolamide.[1][2] This suggests that while FAAH is the primary catabolic enzyme, this compound may have a longer signaling lifetime compared to other FAAH substrates. The inhibition of FAAH by compounds such as PF-3845 leads to a significant elevation in the levels of various N-acyl amides, which can be a useful tool for studying the systemic effects of increased this compound.[6][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Emergence of taurine as a therapeutic agent for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of N-acyltaurines with phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]